molecular formula C15H13F3N2O2S2 B2848790 2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877654-29-0

2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No.: B2848790
CAS No.: 877654-29-0
M. Wt: 374.4
InChI Key: HIRAEWRGZBCRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C15H13F3N2O2S2 . It has an average mass of 374.401 Da and a mono-isotopic mass of 374.037048 Da .

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a broader class of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in medicinal chemistry. For instance, the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the versatility of pyrimidine derivatives in drug discovery, indicating their potential utility in developing treatments for cancer and inflammation (Rahmouni et al., 2016). Similarly, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity, emphasizing the compound's relevance in addressing oxidative stress-related conditions (La Motta et al., 2007).

Biological Activities

The biological activities of compounds related to 2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been a significant focus of research. For example, studies on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal their potential in cancer and inflammation therapy (Rahmouni et al., 2016). This indicates a promising avenue for developing new therapeutic agents based on pyrimidine derivatives.

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety synthesized through one-pot reactions have shown significant antimicrobial activities (Alsaedi et al., 2019). These findings suggest the compound's derivatives could serve as templates for designing new antimicrobial agents, highlighting the chemical's relevance in addressing microbial resistance.

Nonlinear Optical and Electronic Properties

The pyrimidine ring, including derivatives of the compound , has been explored for its nonlinear optical (NLO) properties, demonstrating potential applications in optoelectronics and material science. For example, studies on thiopyrimidine derivatives for NLO exploration provide insights into their electronic and structural parameters, emphasizing their potential in high-tech applications (Hussain et al., 2020).

Properties

IUPAC Name

2-ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S2/c1-2-23-14-19-11-7-8-24-12(11)13(21)20(14)9-3-5-10(6-4-9)22-15(16,17)18/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRAEWRGZBCRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.